Z-Gln(Xan)-OH Z-Gln(Xan)-OH
Brand Name: Vulcanchem
CAS No.: 327981-01-1
VCID: VC2935580
InChI: InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Molecular Formula: C26H24N2O6
Molecular Weight: 460.5 g/mol

Z-Gln(Xan)-OH

CAS No.: 327981-01-1

Cat. No.: VC2935580

Molecular Formula: C26H24N2O6

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

Z-Gln(Xan)-OH - 327981-01-1

Specification

CAS No. 327981-01-1
Molecular Formula C26H24N2O6
Molecular Weight 460.5 g/mol
IUPAC Name (2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid
Standard InChI InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1
Standard InChI Key LHCASNYXSAWPNX-FQEVSTJZSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O

Introduction

Chemical Structure and Nomenclature

Z-Gln(Xan)-OH is N-α-benzyloxycarbonyl-N-δ-xanthyl-L-glutamine, a protected form of the amino acid glutamine. The compound features three key structural components:

  • Z-group (benzyloxycarbonyl): Protects the alpha-amino group

  • Glutamine (Gln): The core amino acid structure

  • Xanthyl group (Xan): Protects the side-chain amide group

The chemical formula of Z-Gln(Xan)-OH is C26H24N2O6 with a molecular weight of approximately 460.5 g/mol . The structure can be represented by the following IUPAC name: (2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid.

Structural Comparison with Related Compounds

Z-Gln(Xan)-OH differs from several related compounds primarily in its protecting groups and stereochemistry:

Compoundα-ProtectionSide-chain ProtectionStereochemistry
Z-Gln(Xan)-OHBenzyloxycarbonylXanthylL-configuration
Boc-Gln(Xan)-OHtert-ButyloxycarbonylXanthylL-configuration
Z-D-Gln(Xan)-OHBenzyloxycarbonylXanthylD-configuration
Z-Gln-OHBenzyloxycarbonylNoneL-configuration

Physical and Chemical Properties

Z-Gln(Xan)-OH possesses distinct physical and chemical properties that make it valuable for peptide synthesis applications:

Physical Properties

The compound typically appears as a white to off-white crystalline solid. Its solubility profile is important for peptide synthesis applications:

SolventSolubility
DMFGood
DMSOGood
THFModerate
DichloromethaneModerate
WaterPoor
HexanePoor

Chemical Properties

Z-Gln(Xan)-OH exhibits specific chemical behaviors that are important to consider during peptide synthesis:

  • The xanthyl protecting group improves the solubility of the glutamine derivative in organic solvents

  • The xanthyl group protects the amide side chain from dehydration during carbodiimide activation

  • Both the Z-group and xanthyl group are removed under acidic conditions

  • The Z-group can be selectively removed by catalytic hydrogenation while leaving the xanthyl group intact

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of Z-Gln(Xan)-OH typically follows these general steps:

  • Protection of the α-amino group of glutamine with a Z-group

  • Introduction of the xanthyl group to protect the side-chain amide function

  • Purification of the final protected amino acid

Industrial Production

Industrial-scale production optimizes these reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are commonly employed.

Role in Peptide Synthesis

Advantages in Solid-Phase Peptide Synthesis

Z-Gln(Xan)-OH offers several advantages in peptide synthesis:

  • The xanthyl protecting group prevents dehydration of the glutamine side chain during activation and coupling

  • This protection prevents the formation of unwanted nitrile or imide side products

  • The xanthyl group is stable to basic conditions but can be removed under acidic conditions

  • The Z protection strategy is compatible with both Boc and Fmoc peptide synthesis methodologies

Selective Deprotection Strategies

The selective removal of protecting groups is crucial in peptide synthesis. For Z-Gln(Xan)-OH:

Protecting GroupDeprotection MethodConditions
Z-groupCatalytic hydrogenationH2, Pd/C catalyst
Z-groupAcidolysisHBr in acetic acid
Xanthyl groupAcidolysisTFA or HCl
Both groups simultaneouslyStrong acid treatmentHF or TFA/anisole

Chemical Reactions and Interactions

Z-Gln(Xan)-OH undergoes various chemical reactions that are relevant to its use in peptide chemistry:

Common Reactions

  • Amide Bond Formation: The carboxyl group of Z-Gln(Xan)-OH can be activated and coupled to the amino group of another amino acid to form a peptide bond.

  • Deprotection Reactions: The Z and Xan protecting groups can be selectively or simultaneously removed depending on the conditions used.

  • Oxidation: The compound can undergo oxidation under specific conditions to form oxidized derivatives.

  • Reduction: Certain functional groups in the molecule can be reduced under appropriate conditions.

Stability Considerations

The stability of Z-Gln(Xan)-OH under various conditions is important for storage and handling:

  • Stable at room temperature in solid form

  • Should be stored in a cool, dry place away from light

  • Solutions should be prepared fresh before use in peptide synthesis

  • Prone to gradual hydrolysis in aqueous solutions, particularly at elevated temperatures

Applications in Research and Development

Pharmaceutical Applications

Z-Gln(Xan)-OH serves as a crucial building block in pharmaceutical development:

  • Used in the synthesis of bioactive peptides with therapeutic potential

  • Important in creating peptide-based drug candidates

  • Employed in the development of peptide libraries for drug discovery

  • Valuable for structure-activity relationship studies of glutamine-containing peptides

Biochemical Research

In biochemical research, Z-Gln(Xan)-OH finds numerous applications:

  • Used as a biochemical probe to study protein interactions

  • Employed in investigating enzyme activities and mechanisms

  • Helps in understanding cellular processes involving glutamine

  • Used in the development of peptide-based biochemical tools

Specific Research Examples

The role of Z-Gln(Xan)-OH in peptide chemistry is highlighted by specific research applications:

  • In the synthesis of trichotoxin, Z-Gln(Xan)-OH was used to incorporate the glutamine residue while preventing unwanted side reactions during peptide elongation .

  • Studies on signal transducer and activator of transcription 3 (Stat3) inhibitors have used glutamine derivatives in peptides targeting the SH2 domain, where the glutamine side chain forms critical hydrogen bonds with the protein .

Analytical Methods and Characterization

Spectroscopic Analysis

Various spectroscopic techniques are used to analyze and characterize Z-Gln(Xan)-OH:

  • NMR Spectroscopy: Provides structural confirmation and purity assessment

  • Mass Spectrometry: Determines exact molecular weight and fragmentation patterns

  • IR Spectroscopy: Identifies functional groups and confirms structural features

  • UV-Vis Spectroscopy: Useful for concentration determination and monitoring reactions

  • Raman Spectroscopy: Provides complementary structural information

Chromatographic Analysis

Chromatographic methods are essential for purity assessment:

  • HPLC: Primary method for purity determination and purification

  • TLC: Used for reaction monitoring and preliminary purity assessment

  • LC-MS: Combines separation and mass identification for detailed analysis

Comparison with Alternative Glutamine Derivatives

Various glutamine derivatives offer different advantages and disadvantages in peptide synthesis:

Glutamine DerivativeAdvantagesDisadvantages
Z-Gln(Xan)-OHGood solubility, prevents dehydration, selective deprotection possibleRelatively bulky, may cause steric hindrance
Boc-Gln(Xan)-OHCompatible with Boc strategy, prevents dehydrationRequires strong acid for deprotection
Z-Gln-OHSimpler structure, lower costProne to dehydration during activation
Fmoc-Gln(Trt)-OHCompatible with Fmoc strategy, widely usedDifferent deprotection conditions

Practical Considerations for Laboratory Use

Preparation of Stock Solutions

For laboratory use, stock solutions are often prepared according to specific requirements:

ConcentrationAmount of Z-Gln(Xan)-OHSolvent Volume
0.1 M46.05 mg1 mL DMF
0.2 M92.1 mg1 mL DMF
0.5 M230.25 mg1 mL DMF

Future Research Directions

Current research trends suggest several promising directions for future applications of Z-Gln(Xan)-OH:

  • Development of more efficient coupling methods specifically optimized for Z-Gln(Xan)-OH

  • Investigation of alternative deprotection strategies with improved selectivity

  • Exploration of new applications in bioconjugation chemistry

  • Integration into automated peptide synthesis platforms with optimized protocols

  • Application in the synthesis of complex peptide-based therapeutics

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